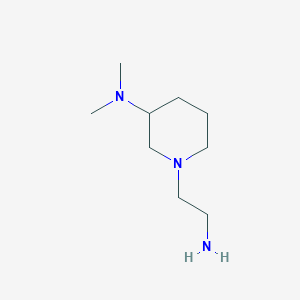

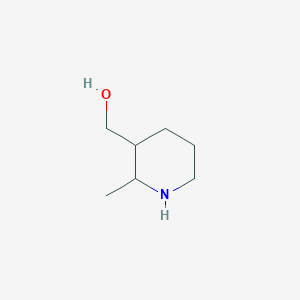

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)pyrrolidine is a heterocyclic building block . It’s used in the preparation of one-dimensional coordination polymer of nickel (II), [ (μ N,S -NCS) 2 {Ni (ampy)}] n (ampy=1- (2-aminoethyl)pyrrolidine) .

Molecular Structure Analysis

The molecular structure of related compounds like 1-(2-aminoethyl)piperazine and 1-(2-aminoethyl)pyrrolidine have been studied . The structure can be described by a stack of organic cations 1- (2-aminoethyl) piperazinuim (C 6 H 17 N 3) 2+, the water molecule, separated by groups of isolated [HgBr 4] 2− tetrahedra which are interconnected by bonds hydrogen .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine” are not available, related compounds like aminoethylpiperazine (AEP) are known to participate in various chemical reactions .

Aplicaciones Científicas De Investigación

Inhibition of Store-Operated Calcium Entry (SOCE) in Cancer Cells

This compound has been used in the synthesis of 2-Aminoethyl Diphenylborinate (2-APB) derivatives, which are known to inhibit Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells . SOCE is a process that refills calcium ions in the endoplasmic reticulum (ER) of cells, and it plays a crucial role in various physiological functions . Enhanced SOCE has been associated with several cancers .

Modification of Vinylbenzyl Chloride/Divinylbenzene Gel Copolymer Bead

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . This modification can enhance the properties of the copolymer bead, making it more suitable for various applications.

Synthesis of Linkage Isomers

This compound is used in the synthesis of linkage isomers trans-bis [1-(2-aminoethyl)piperidine]dinitronickel and trans-bis [1-(2-aminoethyl)-piperidine]dinitritonickel . These isomers have unique properties and can be used in various chemical reactions.

Synthesis of Anticancer Agents

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used as a reactant for the synthesis of analogs of anticancer agents . These analogs can potentially enhance the effectiveness of cancer treatments.

Inhibition of Botulinum Neurotoxin Serotype A

This compound is used in the synthesis of inhibitors of botulinum neurotoxin serotype A light chain . This neurotoxin is produced by the bacterium Clostridium botulinum and is highly toxic. Inhibitors can potentially be used in the treatment of botulism.

Synthesis of Cannabinoid CB1 Receptor Antagonists

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the synthesis of cannabinoid CB1 receptor antagonists . These antagonists can potentially be used in the treatment of various conditions, including obesity and drug addiction.

Restoration of E-cadherin Expression in Colorectal Carcinoma Cells

This compound is used in the synthesis of small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells . E-cadherin is a protein that helps cells stick together, and its loss is associated with cancer progression.

Synthesis of Potent and Selective 5-HT6 Antagonists

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is used in the synthesis of potent and selective 5-HT6 antagonists . These antagonists can potentially be used in the treatment of various neurological and psychiatric disorders.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJQRDFTSFUPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

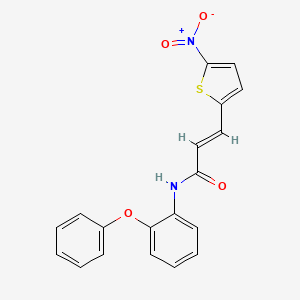

![5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid](/img/structure/B2643249.png)

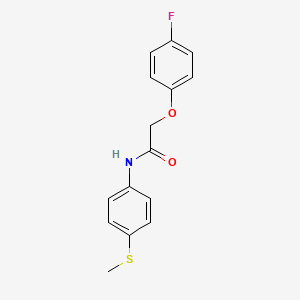

![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)

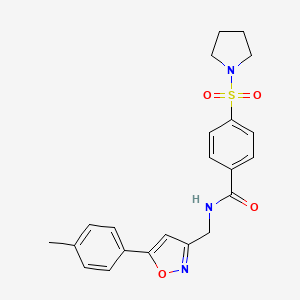

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)

![2-Ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2643258.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2643269.png)

amino]-5-cyano-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2643271.png)